

# The Discovery and Synthesis of Rogaratinib (BAY 1163877): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Rogaratinib** (BAY 1163877) is a potent and selective, orally available, small-molecule paninhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Developed by Bayer AG, it has been investigated as a promising anti-cancer therapeutic for various solid tumors characterized by FGFR pathway alterations.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **Rogaratinib**, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

## Introduction: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through FGFR gene amplification, mutations, or translocations, is a known driver in a variety of human cancers. This makes the FGFRs attractive targets for therapeutic intervention. **Rogaratinib** was developed as a highly selective inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.[1][2]

## **Discovery of Rogaratinib (BAY 1163877)**



The discovery of **Rogaratinib** was the result of a structure-based drug design and medicinal chemistry optimization program. The core chemical scaffold of **Rogaratinib** is a benzothiophenyl-pyrrolotriazine. The final molecule, 4-{[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1][4][5]triazin-7-yl]methyl}piperazin-2-one, was identified as a lead candidate with a favorable preclinical profile.[1]

### **Drug Discovery Workflow**

The discovery process for **Rogaratinib** followed a logical progression from initial hit identification to lead optimization and preclinical evaluation.



Click to download full resolution via product page

Rogaratinib Drug Discovery Workflow

## **Synthesis of Rogaratinib**

The synthesis of **Rogaratinib** involves a convergent approach, with the key final step being a Suzuki-Miyaura cross-coupling reaction.[1] While detailed, step-by-step protocols for the entire synthesis are not publicly available, the general strategy involves the preparation of two key intermediates: a benzothiophene-2-yl-boronic acid derivative and a functionalized pyrrolo[2,1-f] [1][4][5]triazine core.

## **Key Synthetic Intermediates and Final Coupling Step**

The large-scale synthesis of **Rogaratinib** utilizes a palladium-catalyzed Suzuki-Miyaura coupling of a complex arylbromide with a benzothiophen-2-yl-boronic acid.[1]

Key Synthetic Step for Rogaratinib



The medicinal chemistry synthesis of the benzothiophene core starts from a substituted thiophenol, proceeds through an S-alkylation, and concludes with an intramolecular Friedel-Crafts type condensation to form the five-membered ring.[1] The pyrrolo[2,1-f][1][4][5]triazine core is also synthesized through a multi-step process.

### **Mechanism of Action and In Vitro Activity**

**Rogaratinib** is an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP pocket, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

### **FGFR Signaling Pathway Inhibition**





Click to download full resolution via product page

Inhibition of the FGFR Signaling Pathway by Rogaratinib

## In Vitro Kinase and Cell-Based Assays



The potency and selectivity of **Rogaratinib** have been characterized in a variety of in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of Rogaratinib

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| FGFR1         | 1.8       |
| FGFR2         | <1        |
| FGFR3         | 9.2       |
| FGFR4         | 1.2       |
| VEGFR2        | 120       |

Data sourced from Dana-Farber Cancer Institute.[4]

Table 2: In Vitro Cell Proliferation Inhibitory Activity of Rogaratinib

| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |
|-----------|-------------|-----------------|-----------|
| H1581     | Lung Cancer | FGFR1 amplified | 36 - 244  |
| DMS114    | Lung Cancer | FGFR1 amplified | 36 - 244  |

Data sourced from MedChemExpress.

# Preclinical Evaluation In Vivo Efficacy in Xenograft Models

**Rogaratinib** has demonstrated significant anti-tumor efficacy in various cell line- and patient-derived xenograft (PDX) models of cancers with FGFR alterations.[2] Efficacy has been observed in models of lung, breast, colon, and bladder cancer.

#### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **Rogaratinib** has been evaluated in several preclinical species.



Table 3: Preclinical Pharmacokinetic Parameters of Rogaratinib

| Species | Route | Clearance<br>(L/hr/kg) | Volume of<br>Distribution<br>(L/kg) | Oral<br>Bioavailabil<br>ity (%) | Terminal<br>Half-life (h) |
|---------|-------|------------------------|-------------------------------------|---------------------------------|---------------------------|
| Rat     | IV    | 0.78                   | 0.54                                | -                               | -                         |
| Rat     | PO    | -                      | -                                   | 46                              | 4.5                       |
| Dog     | IV    | 0.36                   | 1.2                                 | -                               | -                         |
| Dog     | PO    | -                      | -                                   | 35                              | 3.8                       |

Data sourced from Dana-Farber Cancer Institute.[4]

## **Clinical Development**

**Rogaratinib** has been evaluated in several clinical trials for the treatment of various solid tumors. A Phase 1 dose-escalation study established a recommended Phase 2 dose (RP2D) of 800 mg twice daily.[4] Clinical activity has been observed in patients with urothelial carcinoma, head and neck squamous cell carcinoma, and non-small cell lung cancer, particularly in tumors with high FGFR mRNA expression.[3][5][6]

## Experimental Protocols Radiometric Kinase Assay (General Protocol)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

- Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human FGFR1), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of Rogaratinib in a suitable kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 10 mM MnCl2).
- Initiation: Start the reaction by adding a mixture of unlabeled ATP and [y-33P]-ATP.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).



- Termination: Stop the reaction by adding phosphoric acid.
- Detection: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane.
   Wash the membrane to remove unincorporated [y-33P]-ATP.
- Quantification: Measure the radioactivity remaining on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each Rogaratinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

## CellTiter-Glo® Luminescent Cell Viability Assay (General Protocol)

This assay determines the number of viable cells in culture based on the quantification of ATP.

- Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **Rogaratinib** and incubate for a specified period (e.g., 72 hours).
- Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Reading: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percent viability relative to untreated control cells and determine the GI50 value.

## Patient-Derived Xenograft (PDX) Model (General Protocol)



- Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into an immunocompromised mouse (e.g., NOD/SCID).
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
- Passaging: When the tumor reaches a certain size, excise it and passage it into new recipient mice for cohort expansion.
- Treatment: Once the tumors in the experimental cohort reach a specified volume, randomize the mice into treatment and control groups. Administer **Rogaratinib** (or vehicle control) orally at the desired dose and schedule.
- Efficacy Evaluation: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
- Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., phosphorylation of FGFR and downstream effectors) and other biomarkers.

### Conclusion

**Rogaratinib** (BAY 1163877) is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in FGFR-driven cancers. This technical guide provides a summary of the key data and experimental methodologies related to its discovery and development, serving as a valuable resource for researchers in the field of oncology and drug discovery. The continued investigation of **Rogaratinib** and other FGFR inhibitors holds promise for providing new therapeutic options for patients with cancers harboring FGFR alterations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptor (FGFR) inhibitor rogaratinib in patients with advanced pretreated squamous-cell non-small cell lung cancer over-expressing FGFR mRNA: The SAKK 19/18 phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/3 mRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Rogaratinib (BAY 1163877): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610551#discovery-and-synthesis-of-rogaratinib-bay-1163877]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





